molecular formula C8H6Cl2N4O B11937324 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole

5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole

Cat. No.: B11937324
M. Wt: 245.06 g/mol
InChI Key: IRKMHAJUKBQCBT-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole is an organic compound with the molecular formula C8H6Cl2N4O and a molecular weight of 245.07 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group attached to a tetraazole ring. It has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole typically involves the reaction of 2,4-dichlorophenol with sodium azide in the presence of a suitable solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,4-Dichlorophenol+Sodium AzideThis compound\text{2,4-Dichlorophenol} + \text{Sodium Azide} \rightarrow \text{this compound} 2,4-Dichlorophenol+Sodium Azide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole include:

Uniqueness

What sets this compound apart is its tetraazole ring, which imparts unique chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

Molecular Formula

C8H6Cl2N4O

Molecular Weight

245.06 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-2H-tetrazole

InChI

InChI=1S/C8H6Cl2N4O/c9-5-1-2-7(6(10)3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)

InChI Key

IRKMHAJUKBQCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNN=N2

Origin of Product

United States

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